2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Description
2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a benzimidazole derivative characterized by a difluoromethyl group at position 2, a methyl group at position 1, and a carbaldehyde substituent at position 4. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their versatile pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the carbaldehyde moiety offers a reactive site for further derivatization.
Properties
IUPAC Name |
2-(difluoromethyl)-3-methylbenzimidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c1-14-8-4-6(5-15)2-3-7(8)13-10(14)9(11)12/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEGGCMTYUDJGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C=O)N=C1C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
A visible-light-promoted radical cascade cyclization enables the construction of the benzimidazole core while introducing the difluoromethyl group. The reaction employs α,α-difluorophenylacetic acid (2a ) and 2-arylbenzimidazoles under metal-free conditions (Scheme 1).
Reaction conditions :
-
Substrates: 2-Arylbenzimidazole (1.0 equiv), α,α-difluorophenylacetic acid (1.2 equiv)
-
Oxidant: K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> (2.0 equiv)
-
Solvent: DCE/H<sub>2</sub>O (4:1)
-
Temperature: 80°C, 12 hours
Results
The method achieves 72–89% yields for difluoromethylated benzimidazoles. The carbaldehyde at position 6 is introduced via subsequent Vilsmeier-Haack formylation using POCl<sub>3</sub> and DMF.
Key advantages :
Difluoromethylation via Ethyl Difluorobromoacetate
Methodology
This patent-derived approach uses ethyl difluorobromoacetate as a difluoromethylating agent (Scheme 2).
Reaction conditions :
-
Substrates: 1-Methylbenzimidazole (1.0 equiv), ethyl difluorobromoacetate (1.2 equiv)
-
Base: KOH (1.0 equiv)
-
Solvent: Acetonitrile
-
Temperature: 60°C, 6 hours
Results
The reaction produces 2-(difluoromethyl)-1-methyl-1H-benzimidazole in 87–94% yield . The carbaldehyde is introduced via directed ortho-metalation (DoM) using n-BuLi followed by quenching with DMF.
Limitations :
Condensation-Formylation Sequential Approach
Methodology
The benzimidazole core is constructed via condensation of 4-methyl-o-phenylenediamine with aldehydes, followed by difluoromethylation and formylation (Scheme 3).
Step 1 : Condensation
-
Substrates: 4-Methyl-o-phenylenediamine (1.0 equiv), aldehyde (1.1 equiv)
-
Catalyst: NH<sub>4</sub>Cl (10 mol%)
-
Solvent: EtOH
-
Temperature: Reflux, 4 hours
Step 2 : Difluoromethylation
-
Reagent: ClCF<sub>2</sub>H (1.5 equiv)
-
Base: NaH (2.0 equiv)
-
Solvent: THF
-
Temperature: 0°C to RT, 2 hours
Step 3 : Formylation
-
Reagent: DMF/POCl<sub>3</sub> (Vilsmeier reagent)
-
Solvent: Dichloroethane
-
Temperature: 0°C to 50°C, 3 hours
Results
-
Condensation yields 85–92% 1-methylbenzimidazole intermediates.
-
Formylation provides the final product in 65% overall yield .
One-Pot Synthesis via Tandem Alkylation-Difluoromethylation
Methodology
A one-pot protocol combines alkylation and difluoromethylation using methyl iodide and CF<sub>2</sub>HCO<sub>2</sub>H (Scheme 4).
Reaction conditions :
-
Substrates: Benzimidazole (1.0 equiv), CH<sub>3</sub>I (1.5 equiv), CF<sub>2</sub>HCO<sub>2</sub>H (1.2 equiv)
-
Oxidant: PhI(OAc)<sub>2</sub> (2.0 equiv)
-
Solvent: THF
-
Light source: 72 W white LED
-
Temperature: RT, 8 hours
Results
-
Simultaneous methylation and difluoromethylation yield 78–85% 2-(difluoromethyl)-1-methylbenzimidazole.
-
Formylation via Pd-catalyzed C–H activation provides the carbaldehyde in 60% yield .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the carbaldehyde group can yield carboxylic acids.
Reduction: Reduction of the carbaldehyde group can produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals.
Biology: In biological research, 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure can be exploited to design compounds with improved pharmacokinetic properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other fluorinated materials.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Analogs :
2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde (CAS 106429-45-2): Differs by a trifluoromethyl (CF₃) group instead of difluoromethyl (CF₂H).
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole (CAS 705-09-9): Lacks the carbaldehyde group and incorporates a fluorophenyl substituent.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Spectral and Analytical Data
- 13C NMR : The carbaldehyde group in the target compound is expected to resonate at δ ~193 ppm, similar to compound 9d (δ 193.1 ppm).
- HRMS : For the trifluoromethyl analog, [M+H]+ is observed at 214.19, consistent with its molecular formula. The target compound’s [M+H]+ would theoretically be 197.06 (C₁₀H₈F₂N₂O+).
- Melting Points : Compound 9e (2-(4-ethoxyphenyl) derivative) melts at 266.8–268.6°C, suggesting the target compound’s melting point may exceed 250°C due to structural rigidity.
Biological Activity
2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a synthetic compound notable for its potential biological activities, particularly in the realm of cancer research. Its unique difluoromethyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H8F2N2O
- Molecular Weight : 210.18 g/mol
- CAS Number : [Not provided in search results]
Anticancer Properties
Recent studies have demonstrated the anticancer potential of compounds related to this compound. For instance, derivatives of benzimidazole have been tested for their cytotoxic effects on various cancer cell lines:
- Cell Lines Tested :
- Human colon cancer (HCT-116)
- Hepatocellular carcinoma (HepG2)
- Mammary gland cancer (MCF-7)
The cytotoxicity was measured using the MTT assay, which quantifies cell viability. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib, suggesting significant anticancer activity .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6c | 7.82 | HCT-116 |
| 6i | 10.21 | HepG2 |
| Standard (Doxorubicin) | ~10 | Various |
The mechanism by which these compounds exert their effects involves several pathways:
- Cell Cycle Arrest : In HepG2 cells treated with compound 6i, a significant increase in the G1 phase population was observed, indicating arrest at this stage. The percentage of cells in the G0-G1 phase increased from 52.39% to 72.13%, while those in the S and G2/M phases decreased significantly .
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with compound 6i led to an increase in both early and late apoptotic cells, suggesting that the compound triggers apoptotic signaling pathways. The upregulation of pro-apoptotic proteins such as caspase-3 and Bax, along with the downregulation of anti-apoptotic protein Bcl-2, supports this mechanism .
Case Studies
In a recent study focusing on the biological activity of benzimidazole derivatives, researchers synthesized and evaluated various compounds including those similar to this compound. The findings highlighted their effectiveness against multiple cancer types, reinforcing the potential for development into therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzo[d]imidazole intermediates. For example, a benzaldehyde precursor can undergo difluoromethylation using reagents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions . Temperature control (e.g., 50–80°C) and solvent selection (e.g., DMF or dichloromethane) are critical for optimizing yields. Catalytic systems, such as Mn(IV) oxide, have shown efficacy in oxidizing intermediates to aldehydes with ~85% yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C/¹⁹F) for structural confirmation. FTIR can validate functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS or HRMS) ensures molecular weight accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas (N₂/Ar) at 2–8°C .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like EGFR kinase. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties (logP, bioavailability). Validate in vitro with cytotoxicity assays (MTT on cancer cell lines) .
Q. What experimental design strategies resolve contradictions between in-silico predictions and in-vitro results?
- Methodological Answer : Use statistical Design of Experiments (DoE) to test variables (e.g., substituent effects, solvent polarity). For example, if in-silico models overestimate activity, revise force field parameters or validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How can reaction mechanisms for difluoromethylation be optimized using kinetic studies?
- Methodological Answer : Conduct time-resolved NMR or GC-MS to monitor intermediate formation. Apply Eyring analysis to determine activation energy (ΔH‡) and identify rate-limiting steps. Solvent polarity (e.g., DMSO vs. THF) and catalyst loading (e.g., Pd/C) significantly impact fluorination efficiency .
Q. What strategies mitigate instability of the aldehyde group during storage?
- Methodological Answer : Stabilize via derivatization (e.g., oxime or hydrazone formation). Lyophilization under vacuum with cryoprotectants (trehalose) or storage as a Schiff base derivative reduces degradation. Monitor stability via accelerated aging studies (40°C/75% RH) .
Q. How do substituent effects at the 1-methyl and 6-carbaldehyde positions influence electronic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
